molecular formula C18H25N3O4S B1397166 tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate CAS No. 519148-73-3

tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate

Cat. No.: B1397166
CAS No.: 519148-73-3
M. Wt: 379.5 g/mol
InChI Key: AZTUCDDBRHLQSD-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate (CAS 519148-73-3) is a sulfonamide-containing heterocyclic compound. Its molecular architecture comprises:

  • Core structure : A 1H-indole-1-carboxylate backbone substituted at position 5 with a sulfonyl group.
  • Sulfonyl substituent : A 4-methylpiperazine moiety linked via a sulfonamide bond.
  • Protecting group : A tert-butyl ester at the indole-1-carboxylate position.

The IUPAC name is derived from the systematic identification of substituents and functional groups. The molecular formula is C₁₈H₂₅N₃O₄S , with a molecular weight of 379.47 g/mol .

Key Structural Features
Component Functional Group/Role Position
Indole ring Aromatic heterocycle Core
4-Methylpiperazine Sulfonyl-linked secondary amine C5
tert-Butyl ester Carboxylate protecting group C1

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are not explicitly reported in the literature. However, structural analogs with similar sulfonyl-piperazine and indole motifs provide insights into potential packing interactions.

Key Observations from Related Compounds:
  • Dihedral angles : In indole-sulfonyl derivatives, the indole ring and sulfonyl-aryl groups often adopt dihedral angles between 75°–88° to minimize steric strain.
  • Supramolecular interactions :
    • π-π stacking : Indole aromatic systems may engage in face-to-face interactions with adjacent electron-rich rings.
    • C-H···O hydrogen bonds : Sulfonyl oxygen atoms act as hydrogen bond acceptors from neighboring methyl or methylene groups.
Predicted Conformational Stability

The tert-butyl ester’s steric bulk likely restricts rotational freedom around the C1-O bond, favoring a planar conformation for the indole ring. Computational studies on analogous compounds suggest that the sulfonyl-piperazine group adopts a chair-like conformation due to piperazine’s torsional flexibility.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR data for closely related indole-sulfonyl compounds reveal characteristic signals:

Proton Environment 1H NMR Shifts (δ, ppm) Multiplicity Key Observations
Indole NH 10.5–11.5 Singlet (broad) Downfield shift due to electron-withdrawing sulfonyl group.
Indole aromatic protons 7.0–8.5 Multiplet Deshielded by sulfonyl group; splitting patterns depend on substitution.
tert-Butyl methyl groups 1.2–1.5 Singlet Characteristic of tert-butyl ester.
Piperazine CH₂ groups 2.2–3.0 Multiplet Splitting arises from adjacent N–C–N bonds.
Mass Spectrometric Fragmentation Patterns

Electrospray ionization-mass spectrometry (ESI-MS) of similar compounds shows:

  • Molecular ion : m/z 379.2 [M+H]⁺.
  • Fragmentation : Loss of tert-butyl (C₄H₉⁺) yields m/z 295.1 [M−C₄H₉]⁺, corresponding to the indole-sulfonyl core.
Infrared (IR) Vibrational Signatures

IR spectra of sulfonyl-indole derivatives typically exhibit:

Functional Group Wavenumber (cm⁻¹) Assignment
C=O (ester) 1740–1760 Stretching
S=O (sulfonyl) 1350–1375 Asymmetric stretch
S=O (sulfonyl) 1150–1180 Symmetric stretch
N–C (piperazine) 1250–1300 Stretching

Computational Modeling Approaches

Density Functional Theory (DFT) Calculations

DFT studies on analogous indole-sulfonyl piperazine derivatives (e.g., 1-(4-methoxyphenylsulfonyl)indole ) using the B3LYP/6-31G(d,p) method reveal:

  • Electronic structure :
    • HOMO : Localized on the indole π-system.
    • LUMO : Delocalized over the sulfonyl-piperazine moiety.
  • Charge distribution :
    • Sulfur (S) : Partial positive charge (+0.3 to +0.5) due to electron withdrawal.
    • Piperazine nitrogens : Negative charge density, enhancing nucleophilicity.
Molecular Orbital Configuration Analysis
Parameter Value Significance
HOMO-LUMO gap (ΔE) 4.5–5.5 eV Determines electronic reactivity.
S–N bond length (Å) 1.65–1.70 Consistent with sulfonyl-piperazine geometry.
Indole dihedral angle 75°–88° Affects π-conjugation between indole and sulfonamide.

Properties

IUPAC Name

tert-butyl 5-(4-methylpiperazin-1-yl)sulfonylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-8-7-14-13-15(5-6-16(14)21)26(23,24)20-11-9-19(4)10-12-20/h5-8,13H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTUCDDBRHLQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730039
Record name tert-Butyl 5-(4-methylpiperazine-1-sulfonyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519148-73-3
Record name 1,1-Dimethylethyl 5-[(4-methyl-1-piperazinyl)sulfonyl]-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519148-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-(4-methylpiperazine-1-sulfonyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate, with the molecular formula C18H25N3O4S and a molecular weight of approximately 379.48 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its neuropharmacological effects, particularly in relation to anxiety and depression.

  • IUPAC Name : tert-butyl 5-(4-methylpiperazin-1-yl)sulfonylindole-1-carboxylate
  • CAS Number : 519148-73-3
  • Molecular Structure : Structure

Neuropharmacological Effects

Recent studies have indicated that compounds similar to this compound exhibit anxiolytic and antidepressant-like properties. For example, piperazine derivatives have been shown to modulate serotonergic pathways, which are crucial for mood regulation.

In behavioral tests on mice, compounds with similar structures demonstrated:

  • Increased time spent in the center of the open field test (OFT), suggesting reduced anxiety.
  • Decreased immobility in the forced swim test (FST) and tail suspension test (TST), indicative of antidepressant activity .

The biological activity of this compound is believed to be mediated through its interaction with serotonin receptors, particularly the 5-HT(1A) receptor. This receptor plays a pivotal role in mood regulation and anxiety response. The modulation of these pathways can lead to significant behavioral changes, supporting the potential use of this compound in treating anxiety disorders and depression .

Case Studies

A study evaluating various piperazine derivatives highlighted the effectiveness of compounds structurally related to this compound in preclinical models. The findings included:

  • Anxiolytic Activity : Confirmed through increased exploration in anxiety-inducing environments.
  • Antidepressant Activity : Demonstrated by reduced immobility times in standard tests for depression .

Comparative Data

The following table summarizes key findings from research on related compounds:

Compound NameAnxiolytic EffectAntidepressant EffectKey Mechanism
tert-butyl 5-(4-methylpiperazin-1-sulfonyl)-1H-indoleYesYesSerotonin receptor modulation
LQFM104YesYesInvolvement of serotonergic pathways
Other Piperazine DerivativesVariableVariableDiverse mechanisms

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C18H25N3O4S
  • Molecular Weight : 379.5 g/mol
  • CAS Number : 519148-73-3

Physical Properties

  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 6
  • Rotatable Bond Count : 4
  • LogP (XLogP3) : 2.2, indicating moderate lipophilicity which is beneficial for membrane permeability.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its sulfonamide group can enhance binding affinity to target proteins, making it a candidate for developing drugs aimed at treating conditions such as cancer and neurological disorders.

Case Study: Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit anticancer properties . Studies have shown that compounds similar to tert-butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate can inhibit tumor growth by inducing apoptosis in cancer cells. This property is attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation.

Neuropharmacology

The piperazine ring present in the structure is known for its role in enhancing the central nervous system (CNS) activity of compounds. Investigations into the neuropharmacological effects of this compound suggest potential applications in treating anxiety and depression.

Case Study: Anxiety Disorders

In preclinical trials, compounds with similar structures have demonstrated anxiolytic effects. The interaction of the piperazine moiety with serotonin receptors may contribute to these effects, providing a pathway for developing new treatments for anxiety disorders.

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. Research into synthetic methodologies can lead to more efficient production processes, which is crucial for scaling up for clinical trials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Substituted Indole Derivatives

tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate (CAS: 503045-76-9)
  • Molecular Formula : C₂₂H₃₁N₃O₆S
  • Key Differences: The piperazine nitrogen is protected by a tert-butoxycarbonyl (Boc) group instead of a methyl group. The Boc group increases molecular weight (465.56 g/mol vs. The Boc-protected derivative may exhibit lower solubility in aqueous media due to enhanced hydrophobicity.
5-(4-Methylpiperazin-1-yl)-1H-indole (CAS: 412049-06-0)
  • Molecular Formula : C₁₃H₁₇N₃
  • Key Differences: Lacks both the sulfonyl linker and tert-butyl carbamate group. Simpler structure with reduced molecular weight (227.30 g/mol) and higher polarity, likely improving aqueous solubility but compromising membrane permeability .

Heterocyclic Core Modifications

tert-Butyl(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (Compound 15a, )
  • Molecular Formula : C₃₃H₄₂N₈O₅
  • Key Differences :
    • Features a pyrimido-oxazin core instead of an indole, introducing additional hydrogen-bond acceptors (oxazin oxygen).
    • The 4-methylpiperazinyl group is part of a larger pharmacophore targeting kinase domains, suggesting divergent biological applications compared to the indole-based compound .
Imidazole Derivatives ()
  • Example: 4-[(methylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole
  • The tert-butoxycarbonyl groups on lysine side chains introduce chirality and peptide-like characteristics, expanding utility in protease inhibition studies .
N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine (Compound 232, )
  • Molecular Formula : C₂₃H₃₅N₁₁
  • Key Differences :
    • Contains a pyrimidine-triamine scaffold with a 4-methylpiperazinyl-pyridin-2-yl substituent.
    • The pyrimidine core enables distinct binding modes (e.g., DNA intercalation or topoisomerase inhibition) compared to the indole-based compound .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₈H₂₅N₃O₄S 395.48 Indole, sulfonamide, 4-methylpiperazine
Boc-Protected Analog (CAS 503045-76-9) C₂₂H₃₁N₃O₆S 465.56 Indole, sulfonamide, Boc-piperazine
5-(4-Methylpiperazin-1-yl)-1H-indole C₁₃H₁₇N₃ 227.30 Indole, 4-methylpiperazine
Compound 15a () C₃₃H₄₂N₈O₅ 654.75 Pyrimido-oxazin, 4-methylpiperazine

Table 2. Structural and Functional Comparisons

Feature Target Compound Boc-Protected Analog 5-(4-Methylpiperazin-1-yl)-1H-indole
Core Heterocycle Indole Indole Indole
Piperazine Substituent 4-Methyl Boc-protected 4-Methyl
Sulfonyl Linker Present Present Absent
Carbamate Group tert-Butyl tert-Butyl Absent

Research Implications

  • The sulfonyl group in the target compound enhances solubility and provides a rigid linker for orienting the 4-methylpiperazine moiety, which is critical for interactions with charged residues in enzymatic active sites .
  • The tert-butyl carbamate group improves metabolic stability by shielding the indole nitrogen from oxidative degradation, a feature absent in simpler analogs like 5-(4-methylpiperazin-1-yl)-1H-indole .
  • Compared to pyrimidine or imidazole derivatives, the indole core may mimic tryptophan residues in proteins, enabling selective binding to serotonin receptors or kinase domains .

Preparation Methods

Protection of Indole Nitrogen (tert-Butyl Carboxylation)

  • Method: The indole nitrogen is protected via reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium hydride) in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
  • Conditions: Room temperature to mild heating (20–40°C), inert atmosphere to avoid moisture.
  • Yield: Typically high (70–90%) due to well-established carbamate formation chemistry.
  • Notes: This protection is crucial to prevent side reactions during subsequent sulfonylation steps and to improve solubility and handling of intermediates.

Sulfonylation at the 5-Position of Indole

  • Approach: Electrophilic aromatic substitution or transition-metal catalyzed sulfonylation to introduce a sulfonyl chloride or sulfonyl derivative at the 5-position of the protected indole.
  • Typical Reagents: Sulfonyl chlorides or sulfonyl anhydrides bearing the piperazine substituent or precursors thereof.
  • Example: Reaction of tert-butyl 5-hydroxy-1H-indole-1-carboxylate with chlorosulfonic acid or sulfonyl chloride derivatives to yield 5-sulfonyl chloride intermediate.
  • Conditions: Low temperature (0–5°C) to room temperature, in solvents like dichloromethane or chloroform, with base (e.g., pyridine) to scavenge HCl.
  • Yield: Moderate to good (50–80%), depending on reagent purity and reaction time.

Coupling with 4-Methylpiperazine

  • Method: Nucleophilic substitution of the sulfonyl chloride intermediate with 4-methylpiperazine under basic conditions.
  • Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature to 50°C.
  • Base: Triethylamine or potassium carbonate to neutralize released HCl.
  • Yield: Generally high (60–90%) due to nucleophilic nature of piperazine nitrogen.
  • Purification: Silica gel chromatography or recrystallization to isolate the pure product.

Representative Reaction Scheme and Data Table

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Indole N-protection Indole + tert-butyl chloroformate, Et3N, THF, 25°C 85 Inert atmosphere recommended
2 Sulfonylation at 5-position Protected indole + chlorosulfonic acid, pyridine, DCM 65 Control temperature to avoid side reactions
3 Coupling with 4-methylpiperazine Sulfonyl chloride intermediate + 4-methylpiperazine, DMF, Et3N, 40°C 75 Reaction monitored by TLC or HPLC

Supporting Research Findings and Analogous Preparations

  • Studies on tert-butyl protected piperidine derivatives and their sulfonylation provide insight into reaction optimization, including solvent choice and base effects that influence yield and purity.
  • Sulfonylation reactions involving piperazine derivatives typically require careful control of temperature and stoichiometry to minimize overreaction or polymerization.
  • The use of potassium tert-butoxide and triphenylphosphine/di-isopropyl azodicarboxylate in related piperidine and piperazine chemistry demonstrates effective methods for ether and carbamate bond formation, which can be adapted for sulfonylation steps.
  • Purification methods such as silica gel chromatography with gradient elution (ethyl acetate/hexane) are standard to obtain high-purity final products.

Analytical Characterization (for Prepared Compound)

  • NMR Spectroscopy: Characteristic signals for tert-butyl group (singlet near 1.4 ppm), aromatic protons of indole, and methyl groups on piperazine ring.
  • Mass Spectrometry: Molecular ion peak at m/z 379.5 (M+H)+ confirming molecular weight.
  • Melting Point: Typically determined to confirm purity and identity.
  • Chromatography: HPLC or TLC used to monitor reaction progress and purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between boronic esters (e.g., tert-butyl indole-1-carboxylate derivatives) and halogenated aryl sulfonamides is performed under inert atmospheres (Ar or N₂) using catalysts like XPhos Pd G3. Reaction conditions include temperatures of 95°C in toluene/water mixtures, with NaOH as a base . Post-reaction purification involves column chromatography (silica gel) and solvent evaporation under reduced pressure .
  • Key Considerations : Ensure rigorous degassing of solvents to prevent catalyst poisoning and monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for structural confirmation?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆, CD₂Cl₂) are critical for verifying substituent positions. For instance, tert-butyl protons appear as singlets at ~1.68 ppm, while indole protons resonate between 7.0–8.5 ppm .
  • HPLC/ESI-MS : Retention times (~12–13 minutes) and molecular ion peaks (e.g., [M+H⁺] 592.28) confirm purity and molecular weight .
    • Validation : Cross-reference spectral data with computational predictions (e.g., PubChem or in-house databases) to resolve ambiguities .

Q. How should researchers handle safety and toxicity concerns during synthesis?

  • Methodology : Use fume hoods, gloves, and protective eyewear when handling reagents like Zn dust or NH₄Cl. Toxicity data are limited, so adhere to ALARA (As Low As Reasonably Achievable) principles for exposure. Waste disposal should follow institutional guidelines for heavy metals and organic solvents .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions be optimized?

  • Methodology :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands like BINAP or XPhos to improve turnover .
  • Solvent Systems : Polar aprotic solvents (e.g., dioxane/water) enhance solubility of sulfonamide intermediates. Microwave-assisted heating may reduce reaction times .
  • Substrate Activation : Pre-functionalize indole cores with electron-withdrawing groups (e.g., nitro, bromo) to enhance reactivity .
    • Troubleshooting : Monitor for byproducts (e.g., dehalogenation) via LC-MS and adjust stoichiometry of boronic esters .

Q. How to resolve discrepancies in NMR data for structurally similar intermediates?

  • Methodology :

  • Variable Solvent Analysis : Compare spectra in DMSO-d₆ (polar) vs. CDCl₃ (non-polar) to identify solvent-induced shifts .
  • 2D NMR Techniques : Use HSQC or HMBC to assign overlapping signals, particularly for piperazine protons (~2.3–3.0 ppm) .
  • Impurity Profiling : Conduct HPLC with diode-array detection to identify co-eluting contaminants .

Q. What strategies enable regioselective functionalization of the indole core without sulfonamide cleavage?

  • Methodology :

  • Protecting Groups : The tert-butyl carbamate group stabilizes the indole nitrogen, allowing sulfonylation at the 5-position. Use mild acids (e.g., TFA in DCM) for selective deprotection .
  • Directed C-H Activation : Employ palladium catalysts with directing groups (e.g., -SO₂NR₂) to achieve C-3 or C-7 functionalization .
    • Validation : Confirm regiochemistry via NOE NMR experiments or X-ray crystallography .

Q. How to determine the crystal structure of this compound using SHELX software?

  • Methodology :

  • Data Collection : Acquire high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and index reflections using SHELXC .
  • Refinement : Use SHELXL for least-squares refinement, incorporating hydrogen bonding patterns (e.g., N-H···O interactions) identified via graph-set analysis .
  • Validation : Check R-factors (<5%) and validate thermal displacement parameters with ORTEP-3 .

Data Contradiction Analysis

Q. How to address conflicting solubility and stability data across studies?

  • Methodology :

  • Solvent Polarity : Test solubility in DMSO (high polarity) vs. CH₂Cl₂ (low polarity) to identify solvent-dependent degradation .
  • Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks, analyzing via HPLC for decomposition products (e.g., tert-butyl alcohol) .
  • pH Effects : Assess stability in buffered solutions (pH 3–10) to mimic biological assay conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate

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